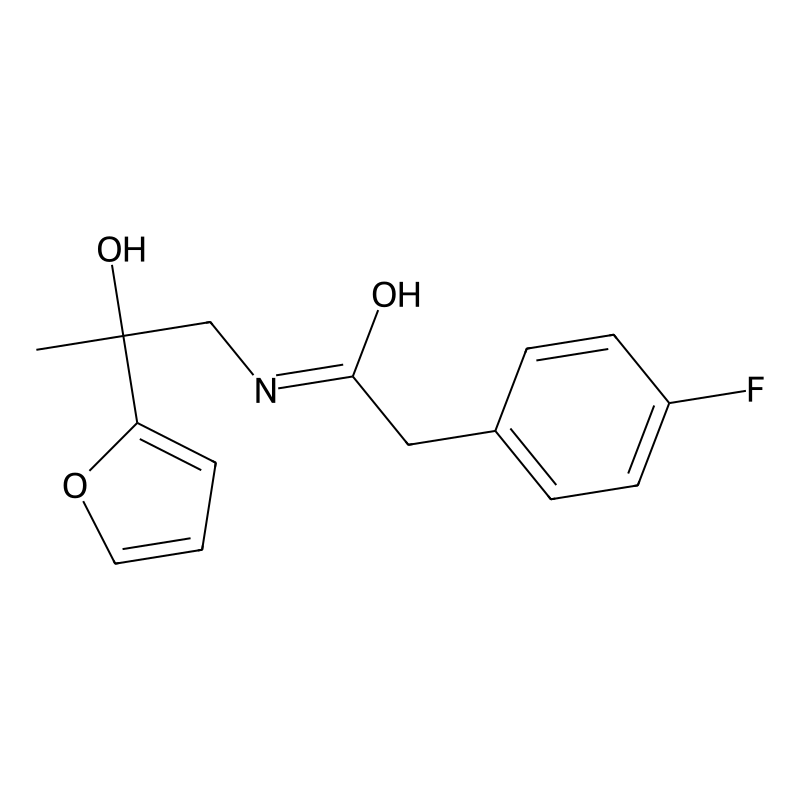

2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is an organic compound characterized by its unique structure, which consists of a fluorophenyl group attached to an acetamide moiety, linked through a hydroxypropyl chain to a furan ring. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities and utility as a building block in organic synthesis.

The chemical behavior of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves various reactions typical of amides and phenolic compounds. Key types of reactions include:

- Nucleophilic Substitution: The fluorine atom on the phenyl group can be substituted with nucleophiles under suitable conditions.

- Hydrolysis: The acetamide bond may undergo hydrolysis, leading to the formation of the corresponding acid and amine.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

These reactions are influenced by the presence of functional groups in the molecule, which can dictate reactivity and selectivity.

Research into the biological activity of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide suggests potential antimicrobial and anti-inflammatory properties. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, may lead to modulation of biological pathways, making it a candidate for therapeutic applications. Further studies are necessary to elucidate its mechanisms of action and efficacy in various biological systems.

The synthesis of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves several steps:

- Formation of the Hydroxypropyl Linker: This can be achieved by reacting 4-fluoroaniline with 2-furan-2-yl-2-hydroxypropylamine.

- Acetamide Formation: The final product is formed by acylating the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial methods may utilize continuous-flow biocatalysis for efficient and scalable production, leveraging immobilized enzymes to enhance yield and selectivity .

The compound has several applications across various fields:

- Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

- Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

- Material Science: Explored for developing new materials with specific properties .

Studies focusing on the interaction of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide with biological targets are crucial for understanding its pharmacological potential. These interactions may involve binding studies with enzymes or receptors, assessing affinity and specificity, which can inform future drug development efforts.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide. Notable examples include:

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide lies in its specific combination of functional groups, particularly the fluorophenyl and furan moieties, which impart distinct chemical properties and biological activities compared to similar compounds .